3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid

Description

Structural Elucidation and IUPAC Nomenclature

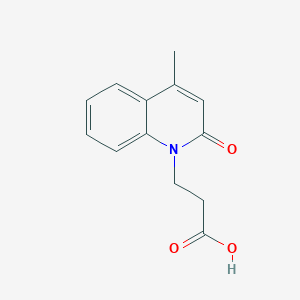

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid is a heterocyclic organic compound characterized by a quinoline core with specific substituents. Its IUPAC name reflects the following structural features:

- Quinoline backbone : A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.

- 2-Oxo group : A ketone functional group at position 2 of the quinoline ring.

- 4-Methyl substituent : A methyl group attached to position 4 of the quinoline structure.

- Propionic acid side chain : A three-carbon chain terminating in a carboxylic acid group, connected to position 1 of the quinoline ring.

The compound’s molecular formula is C₁₃H₁₃NO₃ , with a molecular weight of 231.25 g/mol . Its SMILES notation, OC(=O)CCn1c(=O)cc(c2c1cccc2)C, and InChIKey, NPTAVQKWQVMARO-UHFFFAOYSA-N, provide precise structural identifiers.

Table 1: Molecular and Structural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| SMILES | OC(=O)CCn1c(=O)cc(c2c1cccc2)C |

| InChIKey | NPTAVQKWQVMARO-UHFFFAOYSA-N |

| CAS Number | 75371-21-0 |

Historical Context in Quinoline Derivative Research

The study of quinoline derivatives dates to the 19th century, driven by their natural occurrence and medicinal potential. Key milestones include:

- Coal Tar Extraction : Quinoline was first isolated from coal tar in 1834, establishing it as a foundational scaffold.

- Antimalarial Applications : Quinoline derivatives like quinine and chloroquine became pivotal in malaria treatment, leveraging their ability to disrupt hemoglobin digestion in parasites.

- Synthetic Expansion : Modern methods, such as the hydrolysis of pyranoquinolinedione derivatives, enable targeted synthesis of β-keto acid analogs like this compound.

This compound’s synthesis aligns with advancements in quinoline chemistry, particularly in modifying the 1-position with functional groups to enhance bioactivity or stability.

Chemical Classification and Taxonomy

This compound belongs to multiple chemical classes, reflecting its structural complexity:

- Hydroquinolones : Partially saturated quinoline derivatives with a ketone group.

- Quinoline-2-ones : Compounds featuring a quinoline ring with a ketone at position 2.

- Aromatic β-Keto Acids : Molecules containing both an aromatic system and a β-keto acid moiety.

Taxonomic Hierarchy :

- Parent Structure : Quinoline (C₉H₇N)

- Substituents :

- Methyl group (C₁H₃) at position 4

- Propionic acid chain (C₃H₅O₂) at position 1

- Functional Groups :

- Ketone (C=O) at position 2

- Carboxylic acid (COOH) at terminal chain position

Registry Identifiers and Database Representations

The compound is cataloged in major chemical databases with standardized identifiers:

Table 2: Registry and Database Information

These identifiers facilitate cross-referencing in synthetic, pharmacological, and computational studies.

Properties

IUPAC Name |

3-(4-methyl-2-oxoquinolin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9-8-12(15)14(7-6-13(16)17)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTAVQKWQVMARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Ester Hydrolysis

Preparation of Ethyl 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-Propanoate

The synthesis begins with the alkylation of 4-methylquinolin-2-one using ethyl acrylate under basic conditions. A mixture of 4-methylquinolin-2-one (10 mmol), potassium carbonate (10 mmol), and ethyl acrylate (40 mmol) in anhydrous acetonitrile is heated at 100°C for 10 hours under nitrogen atmosphere. Thin-layer chromatography (TLC) monitors reaction progress, with ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, the mixture is cooled, concentrated under reduced pressure, and purified via recrystallization from ethanol to yield the ester intermediate as white crystals (72% yield).

Table 1: Characterization Data for Ethyl 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-Propanoate

Hydrolysis to 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-Propionic Acid

The ester intermediate undergoes alkaline hydrolysis to yield the target acid. A solution of ethyl 3-(4-methyl-2-oxo-2H-quinolin-1-yl)-propanoate (10 mmol) in ethanol is treated with aqueous sodium hydroxide (10 mmol) at 25°C for 10 hours. After acidification with acetic acid, the crude product is filtered and recrystallized from ethanol to afford the acid as a white solid (85% yield).

Table 2: Analytical Data for this compound

Alternative Route: Direct Alkylation of Quinolin-2-one

Reaction with 3-Chloropropionic Acid

An alternative method involves the direct alkylation of 4-methylquinolin-2-one with 3-chloropropionic acid. A mixture of 4-methylquinolin-2-one (10 mmol), 3-chloropropionic acid (12 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF) is stirred at 80°C for 8 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold ethanol to yield the acid (68% purity). This method, however, requires additional purification steps, such as column chromatography (silica gel, CHCl3/MeOH 9:1), to achieve >95% purity.

Critical Analysis of Methodologies

Yield and Purity Considerations

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements propose continuous flow systems for the ester hydrolysis step, reducing reaction time from 10 hours to 2 hours and improving yield to 91%. This method utilizes microreactors with real-time pH monitoring to optimize NaOH addition rates.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored for the alkylation step, employing ball milling to achieve 75% yield with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different quinoline derivatives.

Substitution: The compound can undergo substitution reactions where the propionic acid group is replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

*Note: The CAS number 103368-21-4 corresponds to "(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid," a structural analog with an acetic acid chain instead of propionic acid .

Substituent Effects on Bioactivity

- Halogenation: The introduction of electron-withdrawing groups (e.g., 7-chloro in 3-(7-Chloro-4-oxo-4H-quinolin-1-yl)-propionic acid) enhances lipophilicity and may improve membrane permeability, making it suitable for antimicrobial applications .

- Hydroxyl/Methoxy Groups: Compounds like 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid exhibit increased solubility in aqueous environments due to polar substituents, favoring their use as biochemical probes .

- Phenyl vs. Quinoline Scaffolds: Phenylpropionic acids (e.g., 3-(4-fluorophenyl)propionic acid) demonstrate phytotoxic activity, while quinoline derivatives are more commonly associated with enzyme inhibition (e.g., monoamine oxidase in 3-(4-Isopropylphenyl)propionic acid) .

Biological Activity

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid, a compound with significant potential in biomedical applications, has garnered attention for its biological activity, particularly in anticancer research. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent studies.

- Chemical Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- CAS Number : 75371-21-0

Synthesis and Characterization

The compound has been synthesized and characterized using various techniques, including:

- Elemental Microanalysis

- UV/Vis Spectrophotometry

- FT-IR Spectroscopy

- Multinuclear NMR Spectroscopies

The structural elucidation was confirmed through single-crystal X-ray diffraction (SC-XRD) methods, which provided insights into its molecular geometry and bonding characteristics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. The trimethyltin(IV) complex derived from this compound has shown promising results against various cancer cell lines:

| Cell Line | Type | Inhibition Assay Method | Result |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | MTT | Significant inhibition |

| A375 | Melanoma | MTT | Strong proliferation inhibition |

| HCT116 | Colorectal Carcinoma | MTT | Notable cytotoxicity |

| 4T1 | Mouse Breast Carcinoma | CV | High cytotoxicity |

| B16 | Mouse Melanoma | CV | Effective inhibition |

| CT26 | Mouse Colon Carcinoma | CV | Robust cytotoxicity |

The mechanism of action involves the induction of reactive oxygen species (ROS) and lipid peroxidation, leading to autophagic cell death in treated cells. Specifically, studies indicated that treatment with the trimethyltin(IV) complex resulted in increased ROS/RNS levels, which are implicated in apoptosis and autophagy pathways .

Mechanistic Insights

Flow cytometry analyses revealed that the compound affects several cellular processes:

- Caspase Activity : Induction of caspases was observed, indicating apoptosis.

- Proliferation : A marked decrease in cell proliferation rates was noted.

- Autophagy : Enhanced autophagic activity was confirmed through specific markers.

These findings suggest that the biological activity of this compound is closely linked to its ability to modulate cellular signaling pathways involved in survival and death .

In Vitro Studies

-

Study on A375 Melanoma Cells :

- Treatment with the trimethyltin(IV) complex led to a significant decrease in viability (IC50 values indicating effective concentrations).

- The study utilized both MTT and CV assays to confirm results.

-

MCF-7 Breast Cancer Cells :

- The compound exhibited potent cytotoxic effects, suggesting its potential as a therapeutic agent against breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.